molecular formula C31H47NaO6 B1260017 Fusidate sodium CAS No. 751-94-0

Fusidate sodium

Cat. No. B1260017
CAS RN: 751-94-0
M. Wt: 538.7 g/mol
InChI Key: HJHVQCXHVMGZNC-DHUMWTJCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fusidate sodium involves deriving it from fusidic acid, a process that capitalizes on its antibacterial efficacy and better tolerance profile. While specific details on the synthesis process are limited in the available literature, the focus has been on developing this compound for its antimicrobial properties and understanding its interactions with biological membranes, similar to bile salts.

Molecular Structure Analysis

This compound's molecular structure facilitates its interaction with microbial cell membranes, contributing to its antimicrobial action. Its structure, closely resembling that of bile salts, allows for unique micellar formations. This structural similarity suggests a mode of action that involves the disruption of microbial cell processes, although the exact molecular interactions remain a focus of ongoing research.

Chemical Reactions and Properties

The chemical reactions and properties of this compound are pivotal to its function as an antimicrobial agent. Its ability to form micelles and interact with cell membranes is a significant chemical property. Moreover, this compound's interactions with cytochrome P450 enzymes have been studied, indicating potential drug interactions when used with substrates for these enzymes.

Physical Properties Analysis

The physical properties of this compound, including its micellar behavior and interaction with various ions in solution, are crucial for its biological activity. Studies have shown that this compound forms micelles in aqueous solutions, with properties such as critical micellar concentrations and aggregation numbers being influenced by temperature and ion concentration.

Chemical Properties Analysis

The chemical properties of this compound, particularly its ability to inhibit the growth of bacteria such as Staphylococcus aureus, are central to its use as an antibiotic. Its bacteriostatic action, derived from its chemical structure, allows it to effectively combat infections, especially those resistant to other antibiotics.

Scientific Research Applications

Antibacterial Applications and Clinical Use

Fusidate sodium, a derivative of fusidic acid, exhibits narrow-spectrum antibiotic properties with effective resistance, particularly against staphylococci infections. Its clinical applications include treatment for osteomyelitis, septicemia, endocarditis, pneumonia, skin, and soft tissue infections, and infections associated with cystic fibrosis. The paper by Xuefang (2012) provides an overview of its pharmacological properties, clinical applications, and market prospects (L. Xuefang, 2012).

Drug Interactions and Enzyme Inhibition

Studies have shown that sodium fusidate can interact with cytochrome P450 enzymes, which are crucial in drug metabolism. It inhibits a range of cytochrome P450 enzymes (1A2, 2C9, 2C19, 2D6, and 3A4) at concentrations relevant to clinical practice. This has implications for potential drug interactions, particularly with medications metabolized by these enzymes, such as statins. Mishriky et al. (2016) and Guidone et al. (2015) explored these interactions in their respective studies (J. Mishriky et al., 2016)(D. Guidone et al., 2015).

Wound Care Applications

Innovative approaches to wound care have included the use of sodium fusidate. For instance, its incorporation in microencapsulated form into cotton gauze dressings shows promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. This has potential applications in treating traumatic wounds. Rajapakse et al. (2022) conducted research on this application (R. Rajapakse et al., 2022).

Pharmacokinetics and Drug Formulation

Understanding the pharmacokinetics of fusidic acid, including its absorption, disposition, and the effect of food on its bioavailability, is crucial for effective clinical application. Studies like those by Bulitta et al. (2012) have examined these aspects to inform optimal dosing regimens (J. Bulitta et al., 2012).

Novel Drug Delivery Systems

There is ongoing research into developing more effective drug delivery systems for sodium fusidate. For example, the development of sodium fusidate-loaded nanoemulgel and hydrogel dressings has shown improved stability and antibacterial activities. These novel formulations could enhance the efficacy of the drug in treating infections and wounds. Eid et al. (2019) and Jin et al. (2016) provide insights into these innovative formulations (A. Eid et al., 2019)(S. Jin et al., 2016).

Mechanism of Action

Target of Action

Fusidate Sodium, also known as Sodium Fusidate, primarily targets the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation process .

Mode of Action

This compound works by interfering with bacterial protein synthesis . It achieves this by preventing the translocation of EF-G from the ribosome . This inhibition of translocation during protein synthesis is the key mechanism through which this compound exerts its antibacterial effects .

Biochemical Pathways

This disruption can lead to a halt in bacterial growth and proliferation, thereby exerting its antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. After single intravenous administration, the elimination half-life is approximately 10 hours , total clearance is 22 ml/min , and the volume of distribution is 0.30 l/kg . After repeated administration, the half-life and the volume of distribution remain unchanged, whereas total clearance is halved to 11 ml/min . This leads to an experimental accumulation ratio higher than the theoretical one . The mean absolute bioavailability is 91% .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn halts their growth . This makes this compound effective against a range of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown to remain active at a low pH against certain bacteria, making it distinct from most other antibiotics .

Safety and Hazards

Sodium fusidate can cause problems with your blood, which may show as unexplained bruising or bleeding or a repeated sore throat or other infections . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Sodium fusidate is often prescribed to treat bone infections caused by a germ (bacterium). It works by stopping the growth of the germs . It is also prescribed for other infections caused by staphylococcal germs, such as some skin infections .

properties

IUPAC Name

sodium;(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHVQCXHVMGZNC-JCJNLNMISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])OC(=O)C)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6990-06-3 (Parent)
Record name Fusidate Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045552
Record name Fusidate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

751-94-0
Record name Fusidate Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusidate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium fusidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUSIDATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P3696BCQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fusidate sodium
Reactant of Route 2
Fusidate sodium
Reactant of Route 3
Reactant of Route 3
Fusidate sodium
Reactant of Route 4
Reactant of Route 4
Fusidate sodium
Reactant of Route 5
Fusidate sodium
Reactant of Route 6
Fusidate sodium

Q & A

Q1: What is the mechanism of action of Sodium Fusidate?

A1: Sodium Fusidate (also known as Fusidic Acid sodium salt) is a bacteriostatic antibiotic that primarily targets Gram-positive bacteria. [] It works by binding to bacterial elongation factor G (EF-G), preventing the translocation step in protein synthesis. [] This disrupts the formation of peptide bonds and inhibits bacterial growth.

Q2: What are the downstream effects of Sodium Fusidate's interaction with its target?

A2: By inhibiting EF-G, Sodium Fusidate prevents the movement of tRNA and mRNA through the ribosome, halting protein synthesis. [] This leads to the accumulation of stalled ribosomes, depletion of essential proteins, and ultimately, bacterial growth arrest.

Q3: What is the molecular formula and weight of Sodium Fusidate?

A3: Sodium Fusidate has the molecular formula C31H47NaO6 and a molecular weight of 538.7 g/mol.

Q4: Is there any spectroscopic data available for Sodium Fusidate?

A4: While the provided research papers don't offer extensive spectroscopic details, they mention utilizing techniques like HPLC and UV detection for analysis. [, , ] Further research in spectroscopic databases may yield more specific information.

Q5: What factors can affect the stability of Sodium Fusidate?

A6: Sodium Fusidate stability is influenced by oxygen and humidity. [] Oxidation can occur in low humidity environments, while hydrolysis of the C-16-O-acetyl group is more prevalent at high humidity levels.

Q6: Does Sodium Fusidate exhibit any catalytic properties?

A6: Sodium Fusidate is primarily recognized for its antibiotic properties rather than catalytic activity. Its mechanism revolves around binding and inhibiting a specific protein target involved in bacterial protein synthesis.

Q7: Have there been any computational studies on Sodium Fusidate?

A8: While the provided papers don't delve into computational studies, they lay the groundwork for future research. For instance, the proposed model for Sodium Fusidate's generation rate dependency on drug concentration could be further explored using computational techniques. []

Q8: What general SHE considerations apply to working with Sodium Fusidate?

A8: As with any pharmaceutical compound, handling Sodium Fusidate requires adherence to standard laboratory safety protocols. Researchers should consult relevant safety data sheets and follow appropriate handling, storage, and disposal procedures.

Q9: How is Sodium Fusidate absorbed and distributed in the body?

A12: Sodium Fusidate demonstrates good bioavailability after oral administration, reaching peak serum concentrations within 2-3 hours. [] It is well-distributed throughout the body, achieving therapeutic levels in various tissues and fluids.

Q10: What is the elimination half-life of Sodium Fusidate?

A13: The plasma half-life of Sodium Fusidate is approximately 5-6 hours. [] It is primarily excreted in the bile and undergoes minimal metabolism in the liver.

Q11: Has Sodium Fusidate shown efficacy in treating MRSA infections?

A14: Yes, research indicates that Sodium Fusidate is effective against Methicillin-resistant Staphylococcus aureus (MRSA) infections, particularly in orthopedic patients. [, ]

Q12: What types of wound healing models have been used to study Sodium Fusidate?

A15: Researchers have employed both incision and excision wound models in diabetic rats to evaluate the wound healing properties of Sodium Fusidate. []

Q13: Are there known mechanisms of resistance to Sodium Fusidate?

A16: While Sodium Fusidate resistance remains relatively low, mutations in the bacterial EF-G can confer resistance. [] Additionally, the emergence of resistant mutants has been observed after prolonged exposure to the drug.

Q14: What are some potential adverse effects associated with Sodium Fusidate?

A17: While generally well-tolerated, Sodium Fusidate can cause gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ] Additionally, allergic reactions, including contact dermatitis and, rarely, anaphylaxis, have been reported. [, ]

Q15: What drug delivery strategies could be explored for Sodium Fusidate?

A18: Research could focus on developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the targeted delivery and efficacy of Sodium Fusidate. [, ]

Q16: What analytical methods are commonly used to quantify Sodium Fusidate?

A20: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Sodium Fusidate in various matrices. [, ]

Q17: What is the environmental impact of Sodium Fusidate?

A17: Specific data on the ecotoxicological effects of Sodium Fusidate are limited. Further research is needed to evaluate its potential impact on aquatic and terrestrial ecosystems.

Q18: What parameters are crucial for validating analytical methods for Sodium Fusidate?

A23: Validation of analytical methods, such as HPLC assays for Sodium Fusidate, should encompass parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification. []

Q19: How is the quality of Sodium Fusidate products ensured?

A19: Stringent quality control measures are employed throughout the manufacturing process of Sodium Fusidate, encompassing raw material testing, in-process controls, and finished product analysis to guarantee compliance with established standards.

Q20: When was Sodium Fusidate discovered and introduced as an antibiotic?

A25: Sodium Fusidate, isolated from Fusidium coccineum, was discovered in the 1960s and subsequently introduced as an antibiotic for treating Gram-positive bacterial infections. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.